molecular formula C12H13N3O4 B15221148 ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B15221148
M. Wt: 263.25 g/mol
InChI Key: ZFWSRVBDBGUABJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate hydrazides with ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science:

Mechanism of Action

The mechanism of action of ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 1-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:

    1,2,4-Triazole: The parent compound with a simpler structure.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 1-(2-methoxyphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H,13,14,17)

InChI Key

ZFWSRVBDBGUABJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2OC

Origin of Product

United States

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